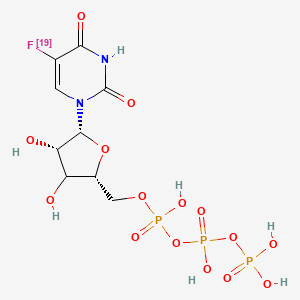
5-Fluorouridine 5'-triphosphate-19F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluorouridine 5’-triphosphate-19F is a fluorine-19 labeled derivative of 5-Fluorouridine 5’-triphosphate. This compound is primarily used in scientific research as a tracer in nuclear magnetic resonance (NMR) studies due to the favorable properties of the fluorine-19 nucleus, such as its high sensitivity and wide chemical shift range . The incorporation of fluorine-19 allows for detailed metabolic and biochemical studies, particularly in the context of cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine 5’-triphosphate-19F typically involves the incorporation of fluorine-19 into the uridine structure. This can be achieved through a series of chemical reactions starting from uridine or its derivatives. The process generally includes the following steps:
Fluorination: Introduction of the fluorine-19 atom into the uridine molecule.
Phosphorylation: Addition of phosphate groups to form the triphosphate structure.
Common reagents used in these reactions include fluorinating agents such as diethylaminosulfur trifluoride (DAST) and phosphorylating agents like phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production of 5-Fluorouridine 5’-triphosphate-19F involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often using automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
5-Fluorouridine 5’-triphosphate-19F undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated derivatives, while oxidation and reduction can result in different oxidized or reduced forms of the compound .
科学研究应用
5-Fluorouridine 5’-triphosphate-19F has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR studies to investigate chemical reactions and molecular interactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of fluorinated nucleotides in biological systems.
Medicine: Utilized in cancer research to study the metabolism and mechanism of action of fluorinated antimetabolites.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
作用机制
The mechanism of action of 5-Fluorouridine 5’-triphosphate-19F involves its incorporation into RNA and DNA, disrupting normal cellular processes. The compound is metabolized into active forms such as fluorodeoxyuridine monophosphate (FdUMP) and fluorouridine triphosphate (FUTP). These metabolites inhibit thymidylate synthase (TS) and interfere with RNA synthesis, leading to cell death .
相似化合物的比较
Similar Compounds
5-Fluorouracil (5-FU): A widely used chemotherapeutic agent that is metabolized into active forms similar to 5-Fluorouridine 5’-triphosphate-19F.
5-Fluorodeoxyuridine (FdUrd): Another fluorinated pyrimidine used in cancer treatment.
5-Fluorouridine (FUrd): A precursor to 5-Fluorouridine 5’-triphosphate-19F with similar biological activity
Uniqueness
5-Fluorouridine 5’-triphosphate-19F is unique due to its fluorine-19 labeling, which allows for detailed NMR studies. This property makes it particularly valuable in research settings where precise tracking of metabolic pathways and molecular interactions is required .
属性
分子式 |
C9H14FN2O15P3 |
|---|---|
分子量 |
502.13 g/mol |
IUPAC 名称 |
[[(2R,4S,5R)-5-(5-(19F)fluoranyl-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H14FN2O15P3/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19)/t4-,5?,6+,8-/m1/s1/i10+0 |
InChI 键 |
AREUQFTVCMGENT-ZCJOZIRNSA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)[19F] |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















